An In-depth Technical Guide to the Molecular Structure and Synthesis of Mifepristone (RU-486)
An In-depth Technical Guide to the Molecular Structure and Synthesis of Mifepristone (RU-486)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical synthesis of Mifepristone (RU-486). Mifepristone, a synthetic steroid, is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. This document outlines its key structural features, presents quantitative data on its biological and physical properties in structured tables, and offers a detailed, multi-step synthesis protocol. Furthermore, a visual representation of the synthetic pathway is provided using a Graphviz diagram to facilitate a clear understanding of the chemical transformations involved.
Molecular Structure and Physicochemical Properties
Mifepristone is a substituted 19-nor steroid, chemically designated as 11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one.[1] Its structure is derived from the progestin norethindrone (B1679910) and is characterized by a bulky dimethylaminophenyl group at the 11β position and a propynyl (B12738560) group at the 17α position, which are crucial for its antagonistic activity.[2]
Table 1: Chemical and Physical Properties of Mifepristone
| Property | Value | Reference(s) |
| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [3] |
| Chemical Formula | C₂₉H₃₅NO₂ | [3] |
| Molecular Weight | 429.604 g/mol | [3] |
| CAS Number | 84371-65-3 | [3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 191-196 °C | [1] |
| Solubility | Very soluble in methanol, chloroform, and acetone (B3395972); poorly soluble in water, hexane (B92381), and isopropyl ether. | [1] |
Spectroscopic Data
The structural elucidation of Mifepristone is confirmed through various spectroscopic techniques, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for Mifepristone (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.55 | s | 3H | C18-H₃ |
| 1.91 | s | 3H | Propynyl-CH₃ |
| 2.92 | s | 6H | N(CH₃)₂ |
| 4.50 | d | 1H | C11-H |
| 5.70 | s | 1H | C4-H |
| 6.65, 7.03 | d, d | 4H | Aromatic-H |
Infrared (IR) Spectroscopy: The IR spectrum of Mifepristone exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.
-
~2100 cm⁻¹: C≡C stretching vibration of the propynyl group.
-
~1650 cm⁻¹: C=O stretching vibration of the conjugated ketone in the A-ring.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS): Under electrospray ionization (ESI), Mifepristone typically shows a protonated molecular ion [M+H]⁺ at m/z 430. The fragmentation pattern can involve the loss of the propynyl group and the hydroxyl group from the D-ring.[4]
Biological and Pharmacokinetic Properties
Mifepristone's biological activity is primarily due to its high binding affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), where it acts as a competitive antagonist.
Table 3: Receptor Binding and Pharmacokinetic Properties of Mifepristone
| Property | Value | Reference(s) |
| Progesterone Receptor (PR) Binding Affinity (IC₅₀) | 0.2 nM | |
| Glucocorticoid Receptor (GR) Binding Affinity (IC₅₀) | 2.6 nM | |
| Bioavailability | ~69% | |
| Protein Binding | 98% | [2] |
| Metabolism | Hepatic (primarily by CYP3A4) | [2] |
| Elimination Half-life | 18 hours (complex, with a terminal half-life up to 90 hours for active metabolites) | [3] |
| Excretion | Primarily in feces (83%) |
Chemical Synthesis of Mifepristone
The synthesis of Mifepristone is a multi-step process that typically starts from estra-4,9-diene-3,17-dione (B195082). The overall synthetic workflow is depicted below.
Caption: Multi-step synthesis of Mifepristone from estra-4,9-diene-3,17-dione.
Experimental Protocols
Step 1: Ketal Protection of Estra-4,9-diene-3,17-dione
-
Objective: To selectively protect the more reactive C3 ketone as a ketal.
-
Procedure:
-
Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as toluene.
-
Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-ethyleneketal-estra-5(10),9(11)-dien-17-one.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Epoxidation of the Protected Steroid
-
Objective: To form a 5α,10α-epoxide.
-
Procedure:
-
Dissolve the protected steroid from Step 1 in a chlorinated solvent like dichloromethane.
-
Add an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or a system of hydrogen peroxide and hexafluoroacetone.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic phase and concentrate to yield the crude 5α,10α-epoxy-3,3-ethyleneketal-estran-17-one.
-
Purification can be achieved through column chromatography.
-
Step 3: Grignard Reaction and Alkynylation
-
Objective: To introduce the 11β-aryl group and the 17α-propynyl group.
-
Procedure:
-
Prepare the Grignard reagent, p-dimethylaminophenylmagnesium bromide, by reacting 4-bromo-N,N-dimethylaniline with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the epoxide from Step 2 in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Add the prepared Grignard reagent dropwise to the epoxide solution.
-
Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.
-
In a separate reaction, prepare lithium acetylide by reacting acetylene (B1199291) with a strong base like n-butyllithium in THF at low temperature.
-
Add the crude product from the Grignard reaction to the lithium acetylide solution.
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, dry the organic layer, and concentrate to get the crude diol.
-
Step 4: Hydrolysis and Dehydration
-
Objective: To remove the ketal protecting group and dehydrate to form the final conjugated diene system.
-
Procedure:
-
Dissolve the crude product from Step 3 in a mixture of an organic solvent (e.g., acetone or ethanol) and aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base.
-
Extract the crude Mifepristone into an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Step 5: Purification of Mifepristone
-
Objective: To obtain high-purity Mifepristone.
-
Procedure:
-
Purify the crude product by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the solid by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure Mifepristone as a yellow crystalline solid.[5]
-
Mechanism of Action
Mifepristone's primary mechanism of action involves competitive binding to the intracellular progesterone receptor. This binding prevents progesterone from exerting its effects, leading to the breakdown of the uterine lining and detachment of the embryo. At higher doses, it also blocks the glucocorticoid receptor, which is the basis for its use in treating Cushing's syndrome.
Caption: Mifepristone competitively blocks the progesterone receptor.
Conclusion
Mifepristone is a synthetically derived steroid with significant therapeutic applications stemming from its potent antagonism of the progesterone and glucocorticoid receptors. Its molecular structure is intricately designed to achieve high binding affinity and antagonistic activity. The multi-step chemical synthesis, while complex, allows for the production of this important pharmaceutical compound. This guide provides a foundational understanding for researchers and professionals involved in the study and development of steroidal drugs.
References
- 1. [Separation and identification of impurities in mifepristone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101455671A - Mifepristone medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
